molecular formula C8H16ClNO2 B2860618 (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride CAS No. 1969288-43-4

(2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride

Cat. No.: B2860618
CAS No.: 1969288-43-4
M. Wt: 193.67
InChI Key: NNODGYPHEFGGDC-LEUCUCNGSA-N
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Description

(2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride: is a versatile chemical compound used in scientific research. Its applications range from drug synthesis to catalysis, making it an invaluable tool for researchers seeking innovative solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through various synthetic routes, including the cyclization of amino acids and subsequent functional group modifications. Reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: : On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. These methods often involve the use of catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

(2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride: undergoes several types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form various derivatives, often using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions: : Reagents such as hydrochloric acid, sodium hydroxide, and various organic solvents are commonly used in these reactions. Reaction conditions are carefully controlled to ensure the desired products are obtained.

Major Products Formed: : The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different applications.

Scientific Research Applications

(2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride: has a wide range of applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: : The compound is utilized in the study of biological processes and the development of new drugs.

  • Medicine: : It plays a role in the synthesis of pharmaceuticals and the investigation of potential therapeutic agents.

  • Industry: : The compound is employed in the production of materials and chemicals for industrial applications.

Mechanism of Action

The mechanism by which (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.

Comparison with Similar Compounds

(2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride: is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • 2-(Propan-2-yl)pyrrolidine-3-carboxylic acid

  • 2-(Propan-2-yl)pyrrolidine-3-carboxylic acid methyl ester

  • 2-(Propan-2-yl)pyrrolidine-3-carboxylic acid ethyl ester

These compounds share similarities in their core structure but differ in their functional groups and applications.

Biological Activity

(2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid; hydrochloride, also known as isopropyl pyrrolidine carboxylic acid hydrochloride, is a chemical compound with the molecular formula C8_8H16_{16}ClNO2_2 and a molecular weight of 193.67 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

PropertyValue
Molecular FormulaC8_8H16_{16}ClNO2_2
Molecular Weight193.67 g/mol
CAS Number1969288-43-4
StructureStructure

The biological activity of (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to exhibit enzyme inhibition properties, potentially affecting pathways related to central nervous system disorders and inflammation.

Biological Activities

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in inflammatory processes. For instance, studies have shown that related pyrrolidine derivatives can inhibit cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are key targets for developing analgesic and anti-inflammatory drugs .
  • Receptor Modulation : The compound may also modulate receptor activity, influencing neurotransmitter systems that are crucial in pain perception and mood regulation.

Study 1: Analgesic Properties

A study explored the effects of pyrrolidine derivatives on pain models in rodents. The results indicated that compounds similar to (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid hydrochloride significantly reduced pain responses, suggesting potential therapeutic applications in pain management .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of pyrrolidine derivatives against neurodegenerative conditions. The findings revealed that these compounds could protect neuronal cells from oxidative stress-induced damage, highlighting their potential in treating diseases such as Alzheimer's and Parkinson's .

Comparative Analysis with Related Compounds

The biological activity of (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid hydrochloride can be compared with other similar compounds:

Compound NameBiological ActivityReference
Pyrrolidine-2-oneModerate analgesic effects
Dihydrokainic acidEnzyme inhibition for neurotransmitter regulation
1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acidsCentral nervous system disorders treatment

Properties

IUPAC Name

(2S,3S)-2-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-5(2)7-6(8(10)11)3-4-9-7;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNODGYPHEFGGDC-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1[C@H](CCN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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